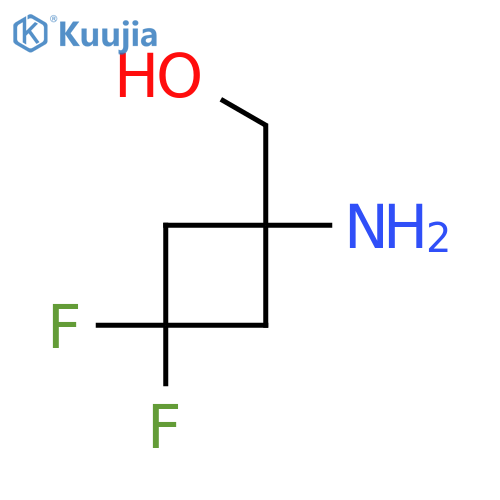

Cas no 1363380-82-8 ((1-amino-3,3-difluorocyclobutyl)methanol)

(1-amino-3,3-difluorocyclobutyl)methanol 化学的及び物理的性質

名前と識別子

-

- 1-Amino-3,3-difluorocyclobutane-1-methanol hydrochloride

- (1-amino-3,3-difluorocyclobutyl)methanol

- DTXSID101278035

- SCHEMBL16914106

- (1-Amino-3,3-difluoro-cyclobutyl)methanol

- 1-Amino-3,3-difluorocyclobutanemethanol

- AT23244

- CS-0185386

- PB37543

- 1363380-82-8

- EN300-2943089

- 1-AMINO-3,3-DIFLUOROCYCLOBUTANE-1-METHANOL

-

- MDL: MFCD22566208

- インチ: 1S/C5H9F2NO/c6-5(7)1-4(8,2-5)3-9/h9H,1-3,8H2

- InChIKey: IPTIROQWVYCEFV-UHFFFAOYSA-N

- ほほえんだ: FC1(CC(CO)(C1)N)F

計算された属性

- せいみつぶんしりょう: 137.06522023g/mol

- どういたいしつりょう: 137.06522023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 46.2Ų

(1-amino-3,3-difluorocyclobutyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM106621-1g |

(1-Amino-3,3-difluorocyclobutyl)methanol |

1363380-82-8 | 95% | 1g |

$842 | 2023-03-07 | |

| Enamine | EN300-2943089-0.25g |

(1-amino-3,3-difluorocyclobutyl)methanol |

1363380-82-8 | 95% | 0.25g |

$223.0 | 2023-09-06 | |

| Enamine | EN300-2943089-0.1g |

(1-amino-3,3-difluorocyclobutyl)methanol |

1363380-82-8 | 95% | 0.1g |

$156.0 | 2023-09-06 | |

| Aaron | AR00HV87-5g |

(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride |

1363380-82-8 | 95% | 5g |

$2047.00 | 2023-12-16 | |

| Aaron | AR00HV87-2.5g |

(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride |

1363380-82-8 | 95% | 2.5g |

$1171.00 | 2023-12-16 | |

| A2B Chem LLC | AI32523-2.5g |

1-Amino-3,3-difluorocyclobutane-1-methanol hydrochloride |

1363380-82-8 | 95% | 2.5g |

$912.00 | 2024-04-20 | |

| Aaron | AR00HV87-50mg |

(1-Amino-3,3-difluorocyclobutyl)methanol hydrochloride |

1363380-82-8 | 95% | 50mg |

$170.00 | 2023-12-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-A11468-10g |

1-Amino-3,3-difluorocyclobutane-1-methanol hydrochloride - A11468 |

1363380-82-8 | 10g |

63555.0CNY | 2021-07-12 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-A11468-1g |

1-Amino-3,3-difluorocyclobutane-1-methanol hydrochloride - A11468 |

1363380-82-8 | 1g |

12255.0CNY | 2021-07-12 | ||

| Enamine | EN300-2943089-10.0g |

(1-amino-3,3-difluorocyclobutyl)methanol |

1363380-82-8 | 95% | 10g |

$2533.0 | 2023-05-30 |

(1-amino-3,3-difluorocyclobutyl)methanol 関連文献

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

(1-amino-3,3-difluorocyclobutyl)methanolに関する追加情報

Introduction to (1-amino-3,3-difluorocyclobutyl)methanol (CAS No. 1363380-82-8)

(1-amino-3,3-difluorocyclobutyl)methanol, identified by its CAS number 1363380-82-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclobutyl core with fluorine and amino functional groups, which contribute to its unique chemical properties and potential biological activities.

The structural features of (1-amino-3,3-difluorocyclobutyl)methanol make it a promising candidate for further exploration in drug discovery. The presence of two fluorine atoms at the 3-position of the cyclobutyl ring enhances the molecule's lipophilicity and metabolic stability, which are critical factors in the design of bioactive compounds. Additionally, the amino group at the 1-position provides a site for further chemical modification, allowing for the synthesis of more complex derivatives with tailored pharmacological properties.

In recent years, there has been growing interest in the development of fluorinated heterocyclic compounds due to their enhanced binding affinity and improved pharmacokinetic profiles. Studies have demonstrated that fluorine substitution can significantly influence the electronic and steric properties of molecules, leading to more potent and selective interactions with biological targets. The cyclobutyl scaffold in (1-amino-3,3-difluorocyclobutyl)methanol is particularly interesting because it offers a rigid framework that can be optimized for specific biological activities.

One of the most compelling aspects of (1-amino-3,3-difluorocyclobutyl)methanol is its potential application in the development of novel therapeutic agents. Researchers have been exploring its utility in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The fluorinated cyclobutyl ring is known to exhibit favorable interactions with enzymes and receptors, making it a valuable building block for drug design.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of several cyclobutyl derivatives containing fluorine atoms. The results indicated that these compounds displayed improved binding affinities to target proteins compared to their non-fluorinated counterparts. This finding underscores the significance of fluorine substitution in enhancing molecular interactions.

The amino group in (1-amino-3,3-difluorocyclobutyl)methanol also presents opportunities for further functionalization. This group can be used to introduce various pharmacophores or linkers that enhance the compound's biological activity. For example, it can be converted into amides, ureas, or sulfonamides, which are common motifs in drug molecules. Such modifications can lead to the development of novel analogs with improved efficacy and reduced side effects.

In addition to its potential as a lead compound, (1-amino-3,3-difluorocyclobutyl)methanol may serve as an intermediate in the synthesis of more complex molecules. Its structural features make it a versatile building block that can be incorporated into larger scaffolds through various chemical transformations. This flexibility is particularly valuable in drug discovery pipelines where rapid access to diverse chemical libraries is essential.

The synthesis of (1-amino-3,3-difluorocyclobutyl)methanol presents some challenges due to its strained cyclobutyl core and fluorinated substituents. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high yields and purity. Techniques such as transition metal-catalyzed reactions and organometallic chemistry have been instrumental in facilitating its synthesis.

Ongoing research continues to uncover new applications for this compound. For instance, studies are exploring its role as a ligand in metal-organic frameworks (MOFs) and as a precursor for materials with unique electronic properties. These findings highlight the broad utility of (1-amino-3,3-difluorocyclobutyl)methanol beyond traditional pharmaceutical applications.

The future prospects for this compound are promising, with ongoing efforts aimed at optimizing its synthetic routes and expanding its biological evaluation. As our understanding of fluorinated compounds grows, so too does the potential for discovering new therapeutic agents based on structures like (1-amino-3,3-difluorocyclobutyl)methanol. Its unique combination of structural features makes it a valuable asset in the quest for novel bioactive molecules.

1363380-82-8 ((1-amino-3,3-difluorocyclobutyl)methanol) 関連製品

- 116120-36-6(Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate)

- 37535-50-5((2R)-2-amino-3-(pyridin-4-yl)propanoic acid)

- 1092277-07-0(3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid)

- 500204-21-7(2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]-2-phenylacetic acid)

- 1361665-10-2(2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl)

- 2648957-54-2(2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid)

- 2138558-80-0(4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)

- 1806867-10-6(6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxylic acid)

- 303997-62-8(4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine)

- 1556705-85-1(3-(thiolan-3-yl)methylpyrrolidine)